4-Nitrophenyl 2-propylmethylphosphonate

描述

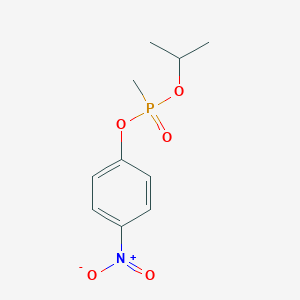

Structure

3D Structure

属性

IUPAC Name |

1-[methyl(propan-2-yloxy)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5P/c1-8(2)15-17(3,14)16-10-6-4-9(5-7-10)11(12)13/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHVIWJFWCEDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275753, DTXSID401245318 | |

| Record name | 4-Nitrophenyl 2-propylmethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylethyl 4-nitrophenyl P-methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3735-97-5, 152322-41-3 | |

| Record name | 1-Methylethyl 4-nitrophenyl P-methylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 2-propylmethylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 2-propylmethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylethyl 4-nitrophenyl P-methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Nitrophenyl 2 Propylmethylphosphonate Analogues

Established Synthetic Pathways for the Phosphonate (B1237965) Core

The synthesis of the phosphonate core of 4-nitrophenyl 2-propylmethylphosphonate typically involves a multi-step process focusing on the formation of the stable phosphorus-carbon (P-C) bond, followed by the creation of the phosphonate ester linkages. The most prominent methods are the Michaelis-Arbuzov and Michaelis-Becker reactions. researchgate.netwikipedia.org

A common route begins with the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602), such as trimethyl phosphite, reacts with an alkyl halide like methyl iodide. rsc.org This reaction efficiently forms the methyl-phosphorus bond, yielding an alkyl methyl methylphosphonate (B1257008). rsc.org Subsequently, selective dealkylation, often using reagents like bromotrimethylsilane (B50905) followed by methanolysis, produces the alkyl hydrogen methylphosphonate. rsc.orgnih.gov

Alternatively, the Michaelis-Becker reaction can be employed. This pathway involves the reaction of a dialkyl phosphite with a sodium or potassium salt, which then undergoes nucleophilic substitution with an alkyl halide. nih.gov Phase transfer catalysis has been shown to improve the yields and purity of products from this type of reaction by facilitating the reaction between the phosphite and an alkylating agent in a two-phase system, which helps to avoid degradative hydrolysis. google.com

Once the methylphosphonic acid monoester (e.g., 2-propyl hydrogen methylphosphonate) or its corresponding phosphonyl chloride is prepared, the final step is the esterification with 4-nitrophenol (B140041). This is typically achieved by reacting the phosphonyl chloride with 4-nitrophenol in the presence of a base or by a condensation reaction with the phosphonic acid, often activated by a coupling agent.

Table 1: Key Synthetic Pathways for the Alkyl Methylphosphonate Core

| Reaction | Key Reactants | Key Intermediates/Products | Typical Conditions |

|---|---|---|---|

| Michaelis-Arbuzov Reaction | Trialkyl phosphite (e.g., Trimethyl phosphite), Alkyl halide (e.g., Methyl iodide) | Dialkyl methylphosphonate | Heating, often neat or in a solvent. researchgate.netfrontiersin.org |

| Selective Demethylation | Alkyl methyl methylphosphonate, Bromotrimethylsilane (TMSBr) | Alkyl hydrogen methylphosphonate | Mild conditions, followed by methanolysis or hydrolysis. rsc.orgnih.gov |

| Michaelis-Becker Reaction | Dialkyl phosphite, Base (e.g., NaH), Alkyl halide | Dialkyl alkylphosphonate | Often requires an anhydrous solvent; can be facilitated by phase transfer catalysis. nih.govgoogle.com |

| Final Esterification | Alkyl methylphosphonyl chloride, 4-Nitrophenol, Base (e.g., Triethylamine) | 4-Nitrophenyl alkylmethylphosphonate | Anhydrous solvent (e.g., Dichloromethane) at low to ambient temperatures. nih.gov |

Approaches for Preparation of Radiolabeled and Isotopic Variants for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for tracking molecules through metabolic pathways and elucidating reaction mechanisms. wikipedia.orgnumberanalytics.com For this compound, labeling can be achieved with either radioactive or stable isotopes at various positions within the molecule.

Radiolabeling: The most common radionuclide used for labeling phosphonates is Phosphorus-32 (³²P) due to its strong beta emission, which is readily detectable. nih.gov The synthesis of a ³²P-labeled phosphonate typically involves using a radiolabeled precursor such as [³²P]phosphorus trichloride (B1173362) (PCl₃) or [³²P]phosphoryl chloride (POCl₃). iaea.org For instance, starting with irradiated red phosphorus, a series of reactions can produce the necessary labeled intermediates for the synthesis of highly toxic G-agents, a class of organophosphorus compounds. iaea.org These methods, conducted on a semimicroscale, can be adapted for the synthesis of other labeled phosphonates. iaea.org

Stable Isotope Labeling (SIL): Stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) are frequently used as they can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

¹⁸O-Labeling: The introduction of ¹⁸O into the phosphate (B84403) or phosphonate group is a powerful technique for studying phosphoryl transfer mechanisms. nih.gov Modern methods utilize ¹⁸O-phosphoramidite reagents, which allow for late-stage labeling with high incorporation efficiency, providing access to ¹⁸O-labeled metabolites for analytical studies. nih.govucl.ac.uk

¹³C and ²H-Labeling: These isotopes can be incorporated by starting the synthesis with precursors that already contain the label. For example, using ¹³C-labeled methyl iodide in the Michaelis-Arbuzov reaction or a ²H-labeled 2-propanol in the esterification step would place the label on the corresponding methyl or propyl group. These labeled standards are crucial for correcting matrix effects in quantitative LC-MS/MS analysis. researchgate.net

Table 2: Isotopic Labeling Strategies for Mechanistic Studies

| Isotope | Typical Precursor | Position in Molecule | Primary Application |

|---|---|---|---|

| ³²P | [³²P]PCl₃ or Irradiated Red Phosphorus | Phosphorus atom | Tracing, autoradiography, quantifying enzyme inhibition. iaea.org |

| ¹⁸O | H₂¹⁸O or ¹⁸O-phosphoramidites | Phosphoryl or ester oxygen | Elucidating reaction mechanisms (e.g., phosphoryl transfer) via kinetic isotope effects. nih.govucl.ac.uk |

| ¹³C | ¹³C-Methyl iodide or ¹³C-2-propanol | P-methyl or O-propyl group | Mechanistic studies by NMR; internal standard for mass spectrometry. researchgate.net |

| ²H (Deuterium) | ²H-Labeled 2-propanol | O-propyl group | Kinetic isotope effect studies; internal standard for mass spectrometry. wikipedia.orguochb.cz |

Synthesis of Analogues for Structure-Activity Relationship (SAR) Investigations in Enzymatic Systems

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of an inhibitor relates to its biological activity. rsc.org By systematically modifying different parts of the this compound molecule, researchers can probe the steric and electronic requirements of the enzyme's active site. nih.govacs.org

Key modifications include:

Varying the O-Alkyl Group: The 2-propyl (isopropyl) group can be replaced with other alkyl chains of varying length (e.g., ethyl, n-butyl, pentyl, octyl) and branching (e.g., isobutyl, sec-butyl, pinacolyl) to explore the hydrophobic pocket of the enzyme's active site. rsc.orgacs.org

Modifying the O-Aryl Leaving Group: The electronic properties of the leaving group are critical for the rate of phosphonylation of the enzyme. The nitro group on the phenyl ring can be moved to the ortho or meta positions, or it can be replaced with other electron-withdrawing or electron-donating substituents (e.g., -CN, -Cl, -F, -OCH₃) to modulate the reactivity of the phosphonate ester. nih.gov

Altering the P-Alkyl Group: While the methyl group is a common feature, replacing it with other small alkyl groups (e.g., ethyl) or even sterically hindered tertiary alkyl groups can provide insights into the space available around the phosphorus center and can influence the inhibitor's stability and potency. nih.gov

The synthesis of these analogues generally follows the established pathways described in section 2.1, simply by substituting the appropriate starting alcohol or alkyl halide. nih.govresearchgate.net

Table 3: Analogue Synthesis Strategies for SAR Studies

| Molecular Substructure Modified | Examples of Modification | SAR Question Addressed |

|---|---|---|

| O-Alkyl Group (2-Propyl) | -CH₂CH₃ (Ethyl), -CH₂CH₂CH₂CH₃ (n-Butyl), -CH(CH₃)CH₂CH₃ (sec-Butyl) | Investigating the size, shape, and hydrophobicity of the enzyme's binding pocket. acs.org |

| O-Aryl Group (4-Nitrophenyl) | 2-Nitrophenyl, 4-Cyanophenyl, 4-Fluorophenyl, Phenyl | Determining the influence of the leaving group's pKa on the rate of enzyme inhibition. nih.gov |

| P-Alkyl Group (Methyl) | -CH₂CH₃ (Ethyl), -CH₂Ph (Benzyl) | Probing steric tolerance at the phosphorus center and its effect on binding affinity. nih.gov |

Purification and Characterization Techniques for Research-Grade Synthesis Products

The synthesis of research-grade this compound and its analogues requires rigorous purification and unambiguous characterization to ensure that biological data is reliable.

Purification: Following synthesis, the crude reaction mixture is typically subjected to a standard aqueous workup to remove water-soluble impurities and reagents. orgsyn.org The primary methods for purifying these moderately polar, non-volatile compounds include:

Column Chromatography: Silica gel is the most common stationary phase for purifying phosphonate esters. A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is used to elute the product, separating it from unreacted starting materials and byproducts. orgsyn.orgepa.gov For certain organophosphorus compounds, other sorbents like Florisil (a magnesium silicate) can also be effective. nih.gov

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. rsc.org

Supercritical Fluid Extraction (SFE): This advanced technique uses supercritical CO₂, sometimes modified with a co-solvent, to extract and separate compounds, offering a "greener" alternative to traditional solvent-heavy methods. nih.gov

Characterization: A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

¹H NMR: Provides information on the number and connectivity of protons. Distinct signals are expected for the aromatic protons of the nitrophenyl group, the methine and methyl protons of the 2-propyl group, and the P-methyl protons (which will show coupling to phosphorus). nih.gov

¹³C NMR: Shows all unique carbon atoms in the molecule, confirming the carbon skeleton. orgsyn.org

³¹P NMR: This is highly specific for phosphorus-containing compounds and will show a single peak for the phosphonate, with a chemical shift characteristic of this functional group.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass, which confirms the elemental composition with high confidence. orgsyn.orgscripps.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands would be observed for the P=O (strong), P-O-C, C-O-C, and Ar-NO₂ groups. nih.gov

Table 4: Purification and Characterization Techniques

| Technique | Purpose | Information Obtained |

|---|---|---|

| Column Chromatography | Purification | Separation of the target compound from impurities based on polarity. epa.gov |

| Recrystallization | Purification | Isolation of high-purity crystalline solid product. rsc.org |

| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Structural Elucidation | Detailed map of the molecule's H, C, and P framework and connectivity. nih.gov |

| Mass Spectrometry (MS/HRMS) | Structural Confirmation | Molecular weight and elemental formula (C₁₀H₁₄NO₅P). orgsyn.org |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key bonds such as P=O, P-O-C, and NO₂. nih.gov |

Molecular Mechanisms of Interaction with Biological Macromolecules

Covalent Adduct Formation with Active Site Residues of Serine Hydrolases

The principal mechanism through which 4-Nitrophenyl 2-propylmethylphosphonate exerts its effect on serine hydrolases is by irreversible inhibition via the formation of a covalent adduct. rsc.org This process, termed phosphonylation, targets a key amino acid within the enzyme's active site, leading to the complete loss of its catalytic function.

Serine hydrolases are defined by the presence of a highly conserved catalytic triad (B1167595) in their active site, typically composed of serine, histidine, and an acidic residue like aspartate or glutamate (B1630785). acs.orgnih.gov The serine residue in this triad functions as a potent nucleophile, which is the specific target for this compound. rsc.orgstanford.edu The electrophilic phosphorus atom of the phosphonate (B1237965) is susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine. nih.gov This reaction is highly specific due to the precise architecture of the active site, which optimally orients the phosphonate for attack. The result is a stable phosphonyl-enzyme conjugate, effectively sequestering the catalytic serine and rendering the enzyme inactive. nih.gov

The high reactivity of this compound as an inhibitor is greatly influenced by the p-nitrophenyl group, which serves as an efficient leaving group. nih.govnih.gov The strong electron-withdrawing properties of the nitro substituent (-NO2) stabilize the negative charge that develops on the phenolate (B1203915) oxygen as the bond to phosphorus breaks. emerginginvestigators.org This stabilization facilitates the departure of the p-nitrophenolate anion, thereby lowering the activation energy for the nucleophilic attack by the serine residue and accelerating the rate of covalent modification. nih.govemerginginvestigators.org The release of the p-nitrophenolate ion, a yellow chromophore, provides a convenient method for monitoring the progress of the inhibition reaction via spectrophotometry. emerginginvestigators.orgneb.com

Investigation of Short, Strong Hydrogen Bonds (SSHB) in Enzyme-Inhibitor Complexes

The formation of a covalent bond between this compound and a serine hydrolase can induce the formation of distinct, non-covalent interactions within the active site, including short, strong hydrogen bonds (SSHBs). These interactions are of significant interest as they can provide insight into the catalytic power of enzymes. acs.orgacs.org

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for probing the local environment and dynamics of enzyme active sites. acs.orgacs.orgnih.gov Following the formation of a tetrahedral phosphonate adduct with the catalytic serine, ¹H NMR studies on cholinesterases have detected highly deshielded proton resonances with chemical shifts (δ) between 15 and 18 ppm. acs.orgnih.govacs.org These downfield chemical shifts are characteristic of protons involved in SSHBs, which are shorter and stronger than conventional hydrogen bonds. acs.orgacs.org In these enzyme-inhibitor complexes, an SSHB is often formed between the histidine and glutamate residues of the catalytic triad. acs.orgnih.gov The formation of such a bond upon binding of mechanism-based inhibitors suggests that it may be analogous to the transition state of the normal catalytic reaction. acs.orgnih.gov

| Enzyme Complex | Chemical Shift (δ, ppm) | Calculated H-bond Length (Å) | Reference |

|---|---|---|---|

| Human Acetylcholinesterase with TMTFA | 17.8 | 2.62 ± 0.02 | acs.orgnih.gov |

| Human Acetylcholinesterase with Methylphosphonate (B1257008) Adduct (Conformer 1) | 16.5 | 2.59 ± 0.04 | acs.org |

| Human Acetylcholinesterase with Methylphosphonate Adduct (Conformer 2) | 15.8 | 2.61 ± 0.04 | acs.org |

| Equine Butyrylcholinesterase with Paraoxon Adduct | 16.1 | 2.64 ± 0.04 | nih.gov |

Enzymatic Inhibition Kinetics and Specificity Profiling

Inhibition Kinetics against Cholinesterases

The interaction of 4-nitrophenyl alkylphosphonates with cholinesterases, a family of enzymes critical for nerve function, reveals important structure-activity relationships. While direct kinetic data for 4-Nitrophenyl 2-propylmethylphosphonate is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related analogs, such as the O-p-nitrophenyl O-ethyl n-alkylphosphonates.

Acetylcholinesterase Inhibition Characteristics

Research into a series of O-p-nitrophenyl O-ethyl n-alkylphosphonates has demonstrated that the length of the alkyl chain significantly influences the compound's ability to inhibit human red cell acetylcholinesterase (AChE). acs.org In this series, the inhibitory activity shows a distinct trend.

A study by Becker et al. (1963) provides crucial data on this class of compounds. For the O-p-nitrophenyl O-ethyl n-propylphosphonate, a close structural analog to the subject compound, the bimolecular rate constant (k₂) for AChE inhibition was determined. This constant is a measure of the inhibitor's potency. The ability to inactivate cholinesterase sees a notable decrease when moving from the propyl to the butylphosphonate derivative. acs.org Further lengthening of the alkyl chain results in minor changes in anticholinesterase activity until the decylphosphonate is reached, at which point a further decrease is observed. acs.org

The presence of a phenyl group in close proximity to the phosphorus atom tends to reduce anticholinesterase activity. This effect is not fully overcome until there are three carbon atoms separating the aromatic ring from the phosphorus atom. acs.org

Table 1: Inhibitory Activity of O-p-Nitrophenyl O-ethyl n-Alkylphosphonates against Human Red Cell Acetylcholinesterase

| Alkyl Group | Bimolecular Rate Constant (k₂) (M⁻¹min⁻¹) |

|---|---|

| n-Propyl | 1.8 x 10⁵ |

| n-Butyl | 1.3 x 10⁴ |

| n-Pentyl | 2.1 x 10⁴ |

| n-Hexyl | 1.5 x 10⁴ |

| n-Heptyl | 1.8 x 10⁴ |

| n-Octyl | 1.6 x 10⁴ |

| n-Decyl | 4.8 x 10³ |

Data sourced from Becker et al. (1963) for O-p-nitrophenyl O-ethyl n-alkylphosphonates. acs.org

Butyrylcholinesterase Interactions and Comparative Kinetics

Comparative studies of AChE and BChE inhibition by various organophosphorus compounds reveal differences in their active site gorges, which can lead to differential inhibitor affinities. nih.gov The active site of AChE is characterized by a more constrained aromatic gorge compared to BChE, which can influence the binding of different inhibitors. nih.gov For many organophosphates, the inhibition of both enzymes is a common feature. who.int

Interaction with Alpha-Chymotrypsin and Related Serine Proteases

Beyond cholinesterases, 4-nitrophenyl phosphonates are also recognized as potent inhibitors of other serine proteases, such as α-chymotrypsin. acs.org These enzymes share a common catalytic mechanism involving a serine residue in the active site, making them susceptible to phosphorylation by organophosphorus compounds. oup.com

Diastereomeric Adduct Formation and Isomeric Specificity

Organophosphorus compounds with a chiral phosphorus center, such as this compound, exist as enantiomers. The interaction of these stereoisomers with the chiral environment of an enzyme's active site often leads to stereospecificity in inhibition. One enantiomer typically exhibits a significantly higher inhibitory potency than the other. nih.gov

Studies on the inhibition of chymotrypsin (B1334515) by peptidyl derivatives of (α-aminoalkyl)phosphonate diphenyl esters have shown that only one of the two diastereomers of a given inhibitor reacts with the enzyme. nih.gov This high degree of stereospecificity underscores the precise geometric requirements for the phosphorylation reaction to occur within the enzyme's active site. The formation of the phosphonylated enzyme results in a stable adduct. nih.gov

Rate Constants and Inhibition Potency Analysis

The potency of O-p-nitrophenyl O-ethyl n-alkylphosphonates as inhibitors of α-chymotrypsin is also highly dependent on the structure of the alkyl group. acs.org The research by Becker et al. (1963) demonstrated that antichymotrypsin activity reaches an optimum with the heptyl and phenylpropylphosphonates in their respective series. acs.org

For the n-propyl derivative, a significant rate of inhibition is observed. The bimolecular rate constants provide a quantitative measure of this inhibitory potency.

Table 2: Inhibitory Activity of O-p-Nitrophenyl O-ethyl n-Alkylphosphonates against α-Chymotrypsin

| Alkyl Group | Bimolecular Rate Constant (k₂) (M⁻¹min⁻¹) |

|---|---|

| n-Propyl | 1.1 x 10³ |

| n-Butyl | 3.9 x 10³ |

| n-Pentyl | 1.2 x 10⁴ |

| n-Hexyl | 2.5 x 10⁴ |

| n-Heptyl | 4.0 x 10⁴ |

| n-Octyl | 2.8 x 10⁴ |

| n-Decyl | 1.2 x 10⁴ |

Data sourced from Becker et al. (1963) for O-p-nitrophenyl O-ethyl n-alkylphosphonates. acs.org

These findings support the concept that the structural elements that enhance the inhibitory activity of organophosphorus compounds against a specific enzyme are analogous to those that facilitate the binding and turnover of that enzyme's natural substrates. acs.org

Broad-Spectrum Enzyme Inhibition Profiles in Research Assays

The utility of 4-nitrophenyl phosphonates extends to their use as broad-spectrum inhibitors in research assays to probe the function of various serine hydrolases. Organophosphorus compounds are known to inhibit a range of serine esterases and proteases, making them valuable tools for functional studies. oup.com The caseinolytic protease subunit P (ClpP), a serine protease found in bacteria, has been identified as a target for diaryl phosphonate-based inhibitors. uantwerpen.be This highlights the potential for this class of compounds to be used in exploring the roles of diverse serine proteases in various biological systems. The broad reactivity is a consequence of the shared catalytic mechanism across this large enzyme superfamily. oup.com

Solvent Isotope Effects on Enzyme Catalysis and Inhibition Mechanisms

Solvent isotope effects are a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions and their inhibition. nih.gov By comparing reaction rates in light water (H₂O) and heavy water (D₂O), researchers can infer the involvement of proton transfer in the rate-determining step of a reaction. tandfonline.com

The hydrolysis of phosphonate (B1237965) esters, such as this compound, can proceed through different mechanisms depending on the pH and the presence of catalysts. tandfonline.com The rates of these reactions are often monitored by spectrophotometrically measuring the release of the 4-nitrophenolate (B89219) anion. tandfonline.com

In the context of enzyme inhibition, solvent isotope effects can help to distinguish between different catalytic mechanisms. For instance, a deuterium (B1214612) solvent isotope effect (kH/kD) greater than 1 suggests that a proton transfer is part of the rate-limiting step, which is characteristic of general acid-base catalysis. nih.govtandfonline.com This is often observed in the reactions of serine hydrolases, where a histidine residue in the active site acts as a general base to deprotonate the active-site serine hydroxyl group. tandfonline.com

Conversely, an inverse solvent isotope effect (kH/kD < 1) can indicate a nucleophilic attack mechanism where the transition state is more stabilized in D₂O than in H₂O. tandfonline.com The pH-rate profile of such reactions can also provide valuable information; for example, a linear dependence of the reaction rate on the hydroxide (B78521) ion concentration at higher pH values points to the nucleophilic involvement of the hydroxide ion. tandfonline.com

Research on the hydrolysis of various phosphonate esters has shown that the magnitude of the solvent isotope effect can vary. For example, studies on the imidazole-catalyzed hydrolysis of fluorophosphonates and 4-nitrophenyl phosphonate esters have provided insights into the inhibition of serine hydrolase enzymes. tandfonline.com These studies have suggested that a single proton participates in the reaction coordinate motion in the reaction of serine proteases, consistent with general base catalysis. tandfonline.com

Illustrative Solvent Isotope Effects in Phosphonate Ester Hydrolysis

To illustrate the concept, the following table presents hypothetical solvent isotope effect data for the hydrolysis of a generic 4-nitrophenyl phosphonate ester under different conditions. This data is representative of what might be observed in experimental studies.

| Condition | Rate Constant in H₂O (kH) (s⁻¹) | Rate Constant in D₂O (kD) (s⁻¹) | Solvent Isotope Effect (kH/kD) |

| Uncatalyzed (pH 7.0) | 1.5 x 10⁻⁸ | 1.3 x 10⁻⁸ | 1.15 |

| Acid-Catalyzed (pH 3.0) | 3.2 x 10⁻⁷ | 2.5 x 10⁻⁷ | 1.28 |

| Base-Catalyzed (pH 10.0) | 8.9 x 10⁻⁶ | 9.5 x 10⁻⁶ | 0.94 |

| Enzyme-Catalyzed | 2.5 x 10⁻² | 1.1 x 10⁻² | 2.27 |

Advanced Spectroscopic and Analytical Characterization of Adducts and Intermediates

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) Spectroscopy for Adduct Identification

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a powerful, non-invasive technique for the direct observation of phosphorus-containing compounds. mdpi.com Given that 31P is a spin-1/2 nucleus with 100% natural abundance, it provides excellent sensitivity and sharp signals over a wide chemical shift range, making it ideal for studying the fate of 4-Nitrophenyl 2-propylmethylphosphonate in chemical and biological systems. mdpi.comhuji.ac.il

The 31P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. nih.gov The parent compound, this compound, is expected to exhibit a characteristic chemical shift in the phosphonate (B1237965) region of the 31P NMR spectrum. Upon covalent binding to a nucleophilic residue (e.g., serine or tyrosine) in an enzyme's active site, the formation of a phosphonylated adduct results in a significant change in the electronic environment of the phosphorus atom, leading to a new, distinct resonance with a different chemical shift.

Table 1: Representative 31P NMR Chemical Shift Ranges for Different Phosphorus-Containing Species

| Compound Type | Typical 31P Chemical Shift Range (ppm) |

| Phosphonate Esters | Varies based on substituents |

| Phosphonylated Protein Adducts | Shifted from parent ester |

| Phosphonic Acids | Dependent on pH and protonation state |

| Inorganic Phosphate (B84403) | ~0-5 ppm (pH dependent) |

Note: The exact chemical shifts are dependent on the specific molecular structure, solvent, and pH.

Dynamic NMR (DNMR) techniques can be applied to study the kinetics of adduct formation, stability, and subsequent decomposition (e.g., hydrolysis or "aging"). nih.gov By monitoring the 31P NMR spectrum over time, it is possible to observe the decay of the signal corresponding to the phosphonylated adduct and the concomitant appearance and growth of signals corresponding to the hydrolysis products. These time-resolved data can be used to determine the rate constants for these processes, providing valuable information on the stability of the adduct. Such studies have been instrumental in characterizing the dynamics of DNA backbone conformations and can be similarly applied to enzyme-inhibitor systems. nih.gov

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy for Active Site Environment Probing

While 31P NMR directly probes the phosphorus center, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides detailed information about the environment of the enzyme's active site. Upon the formation of a covalent adduct with this compound, changes in the chemical shifts and coupling constants of protons on amino acid residues in the vicinity of the active site can be observed. These changes can provide insights into the conformational alterations induced by the inhibitor binding. Furthermore, NMR-based metabolomics approaches can be utilized to analyze the broader metabolic impact of inhibition on cellular systems, offering a systems-level view of the compound's effects. nih.gov

Mass Spectrometry-Based Approaches for Protein-Phosphonate Adduct Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and characterization of protein-phosphonate adducts. nih.gov High-resolution mass spectrometers can accurately measure the mass of the modified protein, allowing for the confirmation of covalent adduct formation. To pinpoint the exact site of modification, a bottom-up proteomics approach is typically employed. This involves the proteolytic digestion of the phosphonylated protein into smaller peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The resulting fragmentation spectra of the modified peptides can be used to identify the specific amino acid residue that has been phosphonylated by this compound. While specific mass spectral data for adducts of this particular phosphonate were not found, mass spectral data for the hydrolysis product, 4-nitrophenyl phosphate, is available and can serve as a reference. massbank.eumassbank.jp

UV-Visible Spectrophotometry for Kinetic Monitoring of Reactivity

The reaction of this compound with nucleophiles, particularly in the context of enzyme inhibition, can be conveniently monitored in real-time using UV-Visible spectrophotometry. The hydrolysis of the ester bond results in the release of the 4-nitrophenolate (B89219) anion, which has a strong absorbance maximum around 400-413 nm. massbank.jpugm.ac.id The rate of formation of 4-nitrophenolate is directly proportional to the rate of the reaction. By measuring the increase in absorbance at this wavelength over time, detailed kinetic parameters of the reaction, such as the rate of inhibition, can be determined. This method is widely used for studying the kinetics of enzymes like cholinesterases and phosphatases with various 4-nitrophenyl-substituted substrates and inhibitors. mdpi.comnsf.govnih.govnih.gov

Table 2: Typical Kinetic Parameters Determined by UV-Visible Spectrophotometry

| Parameter | Description |

| kobs | Observed rate constant of the reaction |

| Ki | Inhibition constant, a measure of inhibitor potency |

| IC50 | Concentration of inhibitor required to inhibit 50% of enzyme activity |

High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis

High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for the separation, identification, and quantification of the components of a reaction mixture. In the context of this compound, HPLC can be used to monitor the disappearance of the parent compound and the appearance of its hydrolysis products, namely 4-nitrophenol (B140041) and 2-propylmethylphosphonic acid. Reversed-phase HPLC with UV detection is particularly well-suited for this purpose, as 4-nitrophenol is a chromophoric molecule that can be readily detected. nih.govresearchgate.net A well-developed HPLC method can provide quantitative data on the extent of reaction and the stability of the parent compound under various conditions. For instance, an isocratic ion-pair reversed-phase HPLC method with UV-Vis detection has been successfully developed for the simultaneous analysis of 4-nitrophenol and its conjugated metabolites. nih.govorganicchemistrydata.org

Table 3: Example HPLC Method Parameters for Analysis of 4-Nitrophenol

| Parameter | Value | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Methanol-0.01 M citrate (B86180) buffer pH 6.2 (47:53 v/v) with 0.03 M TBAB | nih.gov |

| Flow Rate | 1.0 ml/min | nih.gov |

| Detection | 290 nm | nih.gov |

This table presents an example method for a related hydrolysis product and would require optimization for the specific analysis of this compound and its direct products.

Unraveling the Molecular Dance: Computational Insights into the Inhibition of Enzymes by this compound

A deep dive into the computational and theoretical approaches that illuminate the reaction mechanisms and interaction dynamics of the organophosphorus compound this compound with its enzymatic targets.

The study of organophosphorus compounds, such as the sarin (B92409) analogue this compound (NPMP), is of significant interest due to their potent inhibition of vital enzymes, particularly serine proteases like acetylcholinesterase. Understanding the intricate molecular interactions that govern this inhibition is paramount. Computational and theoretical methods have emerged as powerful tools to dissect these complex processes at an atomic level, providing insights that are often inaccessible through experimental means alone. This article explores the application of these cutting-edge computational approaches to elucidate the reaction mechanisms and binding dynamics of NPMP with its target enzymes.

Computational and Theoretical Approaches to Reaction Mechanism and Interaction Dynamics

The inhibition of serine proteases by organophosphorus compounds like NPMP involves the formation of a stable, covalent phosphonyl-enzyme conjugate. This process mimics the natural substrate binding and acylation steps of the enzymatic catalytic cycle. Computational chemistry offers a window into this process, allowing for a detailed examination of the energetics and structural changes that occur.

To accurately model the chemical reaction of phosphonylation, where covalent bonds are formed and broken, the principles of quantum mechanics are indispensable. QM methods can describe the electronic rearrangements that are central to the reaction. However, enzymes are large biomolecules, making a full QM calculation computationally prohibitive. This is where the hybrid QM/MM approach comes into play. In a QM/MM simulation, the chemically active site—comprising the inhibitor and key amino acid residues—is treated with a high-level QM method, while the remainder of the protein and the surrounding solvent are described by a more computationally efficient molecular mechanics (MM) force field. This method provides a balance between accuracy and computational feasibility, enabling the study of enzymatic reactions in their native environment.

A chemical reaction proceeds from reactants to products through a high-energy transition state. The structure and energy of this transition state are critical determinants of the reaction rate. QM and QM/MM calculations are instrumental in identifying and characterizing these fleeting structures. For the reaction of a sarin (B92409) analogue with a serine protease, the transition state typically involves a pentavalent phosphorus center as the serine hydroxyl group attacks the phosphorus atom.

The potential energy surface (PES) is a multidimensional landscape that maps the energy of a system as a function of the positions of its atoms. By mapping the PES for the reaction between NPMP and an enzyme, researchers can trace the minimum energy path from the initial enzyme-inhibitor complex to the final phosphonylated enzyme. This path reveals the sequence of events during the reaction, including the formation of intermediates and transition states.

For organophosphorus inhibitors, the reaction pathway typically involves the formation of a Michaelis-like complex, followed by the nucleophilic attack of the active site serine, leading to the formation of a tetrahedral intermediate, and finally the departure of the leaving group (in the case of NPMP, the 4-nitrophenolate (B89219) anion) to yield the covalently modified enzyme. QM/MM calculations can delineate the energy profile along this pathway, identifying the rate-determining step and providing a detailed mechanistic picture.

Prior to the chemical reaction, the inhibitor must first bind to the active site of the enzyme. Molecular dynamics (MD) simulations are a powerful computational tool to study this binding process and the subsequent conformational changes in both the ligand and the enzyme. MD simulations solve Newton's equations of motion for a system of atoms, providing a dynamic view of the molecular interactions over time.

MD simulations can reveal the key interactions that guide the inhibitor into the active site, such as electrostatic steering and hydrophobic interactions. Once in the active site, the inhibitor and enzyme undergo mutual conformational adjustments to achieve an optimal binding pose. These simulations can highlight the flexibility of certain regions of the enzyme, such as surface loops, which may play a role in accommodating the inhibitor. For a compound like NPMP, MD simulations could illustrate how the 2-propyl and methyl groups orient themselves within the active site to maximize favorable interactions, while positioning the phosphonate (B1237965) center for nucleophilic attack.

The strength of an inhibitor is quantified by its binding affinity, which is related to the change in Gibbs free energy (ΔG) upon binding. Computational methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be used to calculate the relative and absolute binding free energies of inhibitors. These calculations are computationally intensive but provide a rigorous assessment of inhibitor potency.

By calculating the binding free energies of a series of phosphonate analogues, researchers can understand the structure-activity relationship (SAR) and the molecular basis for inhibition specificity. For instance, such calculations could explain why small changes in the alkyl groups of a phosphonate inhibitor can lead to significant differences in its affinity for a target enzyme. While specific free energy values for the inhibition of an enzyme by 4-Nitrophenyl 2-propylmethylphosphonate are not documented in available literature, the application of these methods to similar systems has been crucial in guiding the design of more potent and selective inhibitors.

The insights gained from computational studies form the foundation of structure-based drug design. By understanding the three-dimensional structure of the enzyme's active site and the key interactions with an inhibitor, medicinal chemists can rationally design new analogues with improved properties. For phosphonate inhibitors, this involves modifying the various substituents on the phosphorus atom to enhance binding affinity and selectivity.

Computational approaches allow for the in silico screening of virtual libraries of phosphonate analogues, prioritizing compounds for synthesis and experimental testing. For example, if computational analysis reveals an unoccupied hydrophobic pocket in the active site, a new analogue with a corresponding hydrophobic group can be designed to exploit this interaction. This iterative cycle of computational design, synthesis, and testing accelerates the development of potent and specific phosphonate-based research tools and potential therapeutic agents. The principles derived from studying compounds like NPMP contribute to a broader understanding of enzyme-inhibitor interactions that is invaluable for future drug discovery efforts.

Applications of 4 Nitrophenyl 2 Propylmethylphosphonate As a Research Tool

Utilization as a Sarin (B92409) Analogue in Enzyme Reactivation Studies

One of the primary applications of 4-nitrophenyl 2-propylmethylphosphonate isomers, such as NIMP, is as a sarin analogue in enzyme reactivation studies. nih.gov Organophosphorus compounds, including sarin, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system. achemblock.com This inhibition occurs through the phosphorylation of a serine residue in the active site of the enzyme. achemblock.com

Researchers utilize NIMP to safely mimic the inhibition of AChE by sarin, allowing for the in vitro and in vivo screening and characterization of potential reactivating agents, known as oximes. nih.govnih.gov These studies are essential for the development of more effective medical countermeasures against nerve agent poisoning. The rate of reactivation of the inhibited enzyme by different oximes can be quantified, providing valuable data on their therapeutic potential. nih.gov

Studies have shown that the adducts formed between NIMP and human acetylcholinesterase (HuAChE) can be partially reactivated by oximes like 2-pralidoxime (2-PAM). nih.gov The kinetics of this reactivation are a key area of investigation, as they determine the window of opportunity for effective treatment following exposure. achemblock.com The sarin surrogates are noted to be weaker inhibitors of HuAChE compared to other organophosphorus compounds like VX surrogates. nih.gov

Table 1: Inhibition and Reactivation Kinetics of Acetylcholinesterase (AChE) with Sarin Surrogates

| Enzyme Source | Inhibitor | Inhibition Rate Constant (kᵢ) (M⁻¹min⁻¹) | Reactivation |

| Human AChE | Sarin Surrogates | ~ 10⁴ - 10⁵ | Partial reactivation with 2-PAM after 18 hours |

| Human BuChE | Sarin Surrogates | ~ 10⁴ - 10⁵ | Generally no spontaneous reactivation |

This table is generated based on data reported in studies on sarin surrogates. nih.gov

Probing Mechanisms of Organophosphorus Compound Toxicity at the Molecular Level in In Vitro and Non-Human Models

The use of this compound surrogates extends to fundamental research on the molecular mechanisms of organophosphorus compound toxicity. By using these compounds, scientists can investigate the precise interactions between the organophosphate and the target enzyme without the extreme hazards associated with live nerve agents. achemblock.com

At the molecular level, these surrogates phosphorylate the serine residue in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132). achemblock.com This hyperstimulation of the nervous system results in a cascade of toxic effects. achemblock.com Studies using non-human models, such as rats, have demonstrated that administration of NIMP can lead to significant inhibition of AChE in the brain and other tissues, producing observable cholinergic signs. nih.govnih.gov

Mass spectrometry techniques have been employed to analyze the adducts formed between the sarin surrogates and both HuAChE and human butyrylcholinesterase (HuBChE). nih.gov These analyses have confirmed that the mechanism of inhibition involves the ejection of the p-nitrophenyl group and the formation of a covalent bond between the methylphosphonate (B1257008) moiety and the active site serine of the enzyme. nih.gov This detailed molecular understanding is critical for the rational design of more effective reactivators and protective agents.

Development of In Vitro Assays for Enzyme Activity and Inhibition

This compound and its analogues are instrumental in the development of in vitro assays for measuring enzyme activity and inhibition. These assays are crucial for high-throughput screening of potential therapeutic compounds. A notable example is the development of a novel brain slice assay to evaluate the efficacy of AChE reactivators.

In this assay, brain slices from the rat basolateral amygdala are exposed to NIMP to inhibit AChE. nih.gov This inhibition leads to hyperexcitability of neurons when acetylcholine is applied, an effect that can be measured using whole-cell patch clamp recordings. nih.gov The ability of a test compound to reverse this hyperexcitability serves as a measure of its effectiveness as an AChE reactivator. nih.gov This type of assay provides a physiologically relevant system for studying the effects of organophosphorus compounds and their antidotes on neuronal function.

Table 2: Parameters of an In Vitro Brain Slice Assay Using NIMP

| Parameter | Description |

| Assay System | Acute brain slices from the rat basolateral amygdala |

| Inhibitor | 4-nitrophenyl isopropyl methylphosphonate (NIMP) |

| Effect of Inhibitor | Induces M1 muscarinic acetylcholine receptor-dependent hyperexcitability |

| Measurement Technique | Whole-cell patch clamp recordings |

| Endpoint | Reversal of ACh-induced inward currents and spontaneous EPSCs by a reactivator |

This table is based on a described in vitro assay for evaluating AChE inhibitors and reactivators. nih.gov

Use in Understanding Calcium Ion Transport Mechanisms as a Generalized Research Tool

While organophosphorus compounds as a class have been shown to affect calcium homeostasis, the specific use of this compound as a generalized research tool for understanding calcium ion transport mechanisms is not extensively documented in the scientific literature. Some studies indicate that certain organophosphate pesticides can inhibit voltage-gated calcium channels, thereby affecting the influx of calcium into cells. This disruption of calcium signaling is a recognized component of the broader neurotoxic effects of these compounds.

The parent compounds of some organophosphates appear to be more potent in blocking these calcium channels than their metabolic byproducts. However, research directly linking this compound or its common surrogates to the study of calcium transport as a primary research application is limited. Therefore, while it is plausible that this compound could influence calcium signaling, it is not established as a standard tool for this specific area of research.

Environmental and in Vitro Biochemical Degradation Pathways

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

Generally, the hydrolysis of such compounds is slow under neutral conditions and accelerates under both acidic and alkaline conditions. For instance, the related compound sarin (B92409), an isopropyl methylphosphonofluoridate, exhibits a half-life that varies from 24 to 237 hours at 25°C as the pH changes from 7.5 to 6.5, respectively researchgate.net. This indicates that the stability of the ester linkage is highly sensitive to the concentration of hydronium and hydroxide (B78521) ions.

Table 1: Hydrolytic Stability of Related Organophosphorus Compounds

| Compound | pH | Temperature (°C) | Half-life |

| Sarin | 7.5 | 25 | 24 hours |

| Sarin | 6.5 | 25 | 237 hours |

This table illustrates the pH-dependent hydrolysis of a structurally similar compound, highlighting the expected trend for 4-Nitrophenyl 2-propylmethylphosphonate. Data for the target compound is not available.

Enzymatic Biotransformation in Non-Mammalian Biological Systems (e.g., Microbial Degradation)

Microbial communities, particularly soil and water bacteria, play a crucial role in the detoxification of organophosphorus compounds. These microorganisms have evolved enzymes capable of utilizing these synthetic molecules as a source of phosphorus or carbon. The primary enzymatic mechanism for the degradation of compounds like this compound is hydrolysis, catalyzed by a class of enzymes known as phosphotriesterases (PTEs).

Bacteria from the genus Pseudomonas are frequently implicated in the degradation of p-nitrophenyl substituted organophosphates. These bacteria produce PTEs that catalyze the cleavage of the P-O-aryl bond, a critical first step in the detoxification process. This enzymatic hydrolysis is generally much more rapid than abiotic hydrolysis under similar environmental conditions.

Table 2: Microbial Enzymes Involved in Organophosphate Degradation

| Enzyme Family | Source Organism (Example) | Substrate Class |

| Phosphotriesterases (PTEs) | Pseudomonas sp. | p-Nitrophenyl substituted organophosphates |

This table provides a general overview of enzymes known to degrade similar organophosphorus compounds.

Investigation of Phosphonate (B1237965) Cleavage Products and Subsequent Chemical Fates

The hydrolysis of this compound, whether through abiotic or biotic pathways, results in the formation of two primary cleavage products: isopropyl methylphosphonic acid (IMPA) and 4-nitrophenol (B140041) (also referred to as p-nitrophenol).

The breaking of the phosphoester bond releases the p-nitrophenol moiety, a compound that is itself a priority environmental pollutant epa.gov. However, various microorganisms, including strains of Pseudomonas, have demonstrated the ability to further degrade p-nitrophenol. The typical aerobic degradation pathway of p-nitrophenol by Pseudomonas involves its initial conversion to other intermediates which are then further metabolized cdc.gov.

The other primary degradation product, isopropyl methylphosphonic acid (IMPA), is characterized by a highly stable carbon-phosphorus (C-P) bond. This bond is resistant to thermal decomposition, chemical hydrolysis, and photolysis researchgate.net. Research on the environmental fate of IMPA has shown it to be exceptionally persistent. For instance, at a pH of 1, the half-life of IMPA is estimated to be 1,900 years, and it is even more stable at higher pH levels researchgate.net. Due to its high water solubility and low volatility, IMPA is expected to remain in aqueous environments with minimal partitioning to the atmosphere researchgate.netnih.gov. While some microbial consortia have been shown to degrade alkyl methylphosphonic acids, the process is generally slow, contributing to the long-term persistence of IMPA in the environment nih.gov.

Future Directions and Emerging Research Avenues

Exploration of Novel Enzyme Targets Beyond Cholinesterases and Serine Proteases

While the inhibitory action of 4-Nitrophenyl 2-propylmethylphosphonate against acetylcholinesterase (AChE) and other serine proteases is well-documented, the broader landscape of its potential enzyme targets remains largely unexplored. The phosphonate (B1237965) moiety is a key structural feature that allows it to mimic the transition state of substrate hydrolysis by a variety of enzymes. researchgate.net This characteristic suggests that its inhibitory potential may extend to other enzyme classes that process phosphate- and carboxylate-containing substrates. nih.govnih.gov

Future research could systematically screen this compound against a diverse panel of enzymes to identify novel targets. Classes of enzymes that warrant investigation include:

Phosphatases: Enzymes that hydrolyze phosphate (B84403) esters are plausible targets due to the structural similarity of the phosphonate group to phosphate.

Lipases: These enzymes, which hydrolyze lipids, possess a serine residue in their active site, making them susceptible to inhibition by organophosphorus compounds. researchgate.net

Metabolic Enzymes: Key enzymes in metabolic pathways, such as those involved in glycolysis or the citric acid cycle that interact with phosphorylated intermediates, could be potential targets. researchgate.netepa.gov

Identifying new enzyme targets would not only expand our understanding of the compound's biochemical effects but also open up new avenues for its use as a specific inhibitor in studying various cellular processes.

Table 1: Potential Novel Enzyme Targets for this compound

| Enzyme Class | Rationale for Investigation | Potential Research Impact |

| Protein Tyrosine Phosphatases (PTPs) | Mimicry of the phosphate group in phosphotyrosine substrates. | Development of new tools to study signal transduction pathways. |

| Acyl-protein Thioesterases (APTs) | Presence of a serine nucleophile in the active site. | Elucidation of the roles of protein palmitoylation and depalmitoylation. |

| Farnesyl Pyrophosphate Synthase (FPPS) | Phosphonates are known to inhibit enzymes that metabolize pyrophosphate substrates. frontiersin.org | Investigation of isoprenoid biosynthesis and potential therapeutic applications. frontiersin.org |

Development of Advanced Spectroscopic Probes for Real-Time Interaction Monitoring

The 4-nitrophenyl group of the compound serves as a chromogenic leaving group, which has been traditionally utilized in colorimetric assays to measure enzyme activity. However, modern spectroscopic techniques offer the potential for more sophisticated, real-time monitoring of its interactions with biological targets. mdpi.comcwejournal.org

Future research could focus on modifying the this compound scaffold to incorporate environmentally sensitive fluorophores. Such probes could provide dynamic information on:

Binding Kinetics: Real-time monitoring of fluorescence changes upon binding to a target enzyme would allow for precise determination of association and dissociation rate constants.

Conformational Changes: Changes in the local environment of the fluorophore upon covalent modification of the enzyme's active site could reveal details about inhibitor-induced conformational changes.

Cellular Localization: Fluorescently tagged versions of the compound could be used in cellular imaging studies to track its uptake, distribution, and engagement with intracellular targets.

The development of such advanced probes would provide a powerful toolkit for studying enzyme function and inhibition with high spatial and temporal resolution. mdpi.comnih.gov

Table 2: Potential Spectroscopic Probes Derived from this compound

| Probe Type | Spectroscopic Method | Information Gained |

| Dansyl-modified phosphonate | Fluorescence Spectroscopy | Binding affinity, conformational changes |

| FRET-based probe | Förster Resonance Energy Transfer | Real-time enzyme inhibition kinetics |

| NMR-active isotope labeled phosphonate | Nuclear Magnetic Resonance (NMR) | Structural details of the enzyme-inhibitor complex |

Integration of Multi-Omics Data for Comprehensive Biochemical Pathway Mapping

The cellular response to treatment with a bioactive compound is a complex interplay of changes across the transcriptome, proteome, and metabolome. mdpi.comnih.gov A comprehensive understanding of the biochemical pathways affected by this compound requires an integrated multi-omics approach. frontiersin.org

Future studies could employ a combination of the following techniques to map the global cellular response to this inhibitor:

Transcriptomics (RNA-seq): To identify changes in gene expression patterns.

Proteomics: To quantify changes in protein abundance and post-translational modifications.

Metabolomics: To measure alterations in the levels of endogenous metabolites. epa.gov

By integrating these datasets, researchers can construct detailed models of the biochemical pathways perturbed by the compound. eg.org This systems-level approach can reveal off-target effects, identify downstream signaling cascades, and provide a more holistic understanding of its mechanism of action. mdpi.comnih.gov

Design of Next-Generation Phosphonate-Based Research Reagents

The chemical scaffold of this compound provides a versatile platform for the design of new and improved research reagents. frontiersin.org The phosphonate warhead can be retained for its reactivity with serine hydrolases, while the leaving group and the alkyl substituents can be modified to tune the compound's properties. nih.gov

Future design and synthesis efforts could focus on:

Improving Selectivity: By modifying the substituents on the phosphonate, it may be possible to design inhibitors that are highly selective for a single enzyme or a specific subfamily of enzymes.

Introducing New Functionalities: The 4-nitrophenyl group could be replaced with other chemical moieties, such as biotin for affinity purification of target enzymes or a clickable alkyne group for bioorthogonal ligation. nih.govresearchgate.net

Developing Activity-Based Probes: These reagents are designed to covalently label the active enzymes in a complex biological sample, providing a direct readout of enzyme activity.

The development of a diverse library of phosphonate-based reagents would greatly enhance the toolkit available to chemical biologists for studying enzyme function in native biological systems.

Table 3: Design Strategies for Next-Generation Phosphonate Reagents

| Design Strategy | Desired Property | Application |

| Steric hindrance modification | Enhanced enzyme selectivity | Specific inhibition of individual proteases |

| Incorporation of a biotin tag | Affinity handle | Pull-down and identification of enzyme targets |

| Addition of a fluorescent reporter | Intrinsic signal | In-gel fluorescence scanning and microscopy |

Leveraging Machine Learning and Artificial Intelligence for Predictive Modeling of Compound Interactions

In the context of this compound, machine learning algorithms could be trained on existing data to:

Predict Novel Enzyme Targets: By analyzing the structural features of the compound and the active sites of a large number of enzymes, it may be possible to predict new inhibitory interactions. elsevierpure.comnih.gov

Model Dose-Response Relationships: AI models can be developed to predict the biological effects of the compound at different concentrations, aiding in the design of experiments. oup.comnih.gov

Analyze Multi-Omics Data: Machine learning can be used to identify patterns and correlations in large multi-omics datasets, facilitating the elucidation of complex biochemical pathways. researchgate.net

The application of these in silico approaches can accelerate the pace of research by prioritizing experiments and generating new, testable hypotheses. researchgate.netnih.gov

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-nitrophenyl 2-propylmethylphosphonate?

- Answer : The compound can be synthesized via nucleophilic substitution using H-phosphonate intermediates. For example, reacting 2-propylmethylphosphonyl chloride with 4-nitrophenol under anhydrous conditions in the presence of a base (e.g., triethylamine). Reaction progress should be monitored via thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to confirm ester bond formation .

Q. Which spectroscopic techniques are optimal for structural validation of this compound?

- Answer : A combination of ¹H NMR (to confirm alkyl/aryl proton environments), ³¹P NMR (to verify phosphonate bonding at ~20–30 ppm), and IR spectroscopy (to detect P=O stretches near 1250 cm⁻¹) is recommended. X-ray crystallography (as applied in similar nitrophenyl derivatives) can resolve steric effects of the 2-propylmethyl group .

Q. How is this compound applied in enzymatic assays?

- Answer : The 4-nitrophenyl group acts as a chromogenic leaving group in phosphatase or esterase assays. Hydrolysis releases 4-nitrophenol, detectable at 405 nm (ε = 18,500 M⁻¹cm⁻¹). Buffer systems should maintain pH 4.8–7.6 to avoid interference with the chromophore’s ionization state .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl group influence decomposition pathways under alkaline conditions?

- Answer : The electron-withdrawing nitro group stabilizes intermediates during hydrolysis, favoring aryl phosphoester bond cleavage (path B) or intramolecular oxidation (path C). Kinetic studies using LC-MS can differentiate between these pathways by identifying products like α-hydroxyphosphonates or phosphotriesters .

Q. What experimental strategies address contradictions in reported degradation products of this phosphonate?

- Answer : Use controlled variables (pH, temperature, enzyme presence) with HPLC/LC-MS to track degradation. For enzyme-assisted hydrolysis (e.g., with alkaline phosphatase), compare product profiles to non-enzymatic conditions. Discrepancies may arise from competing decomposition paths influenced by substituent electronic effects .

Q. How does steric hindrance from the 2-propylmethyl group alter reactivity compared to methyl or ethyl phosphonates?

- Answer : The bulky 2-propylmethyl group reduces nucleophilic attack at the phosphorus center, slowing hydrolysis rates. Comparative kinetic studies (e.g., pseudo-first-order rate constants under identical pH/temperature) with less hindered analogs (e.g., 4-nitrophenyl methylphosphonate) quantify steric effects .

Q. What analytical challenges arise when quantifying trace degradation products in complex matrices?

- Answer : Matrix interference (e.g., biological buffers) can mask 4-nitrophenol detection. Solid-phase extraction (SPE) coupled with LC-MS/MS improves sensitivity. Calibration curves using deuterated internal standards (e.g., d₄-4-nitrophenol) enhance accuracy in quantitative assays .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。